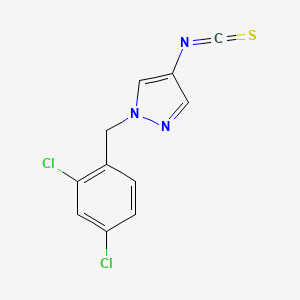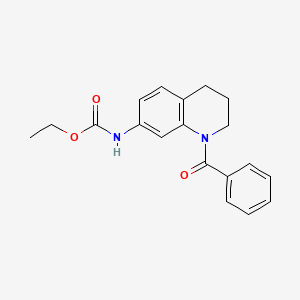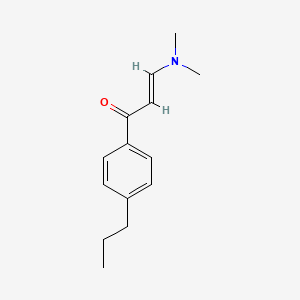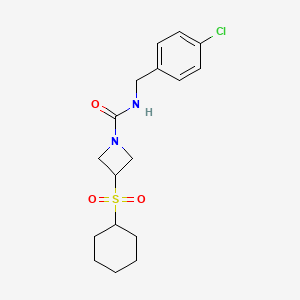
3,3-Difluoropentane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Difluoropentane-1-sulfonamide” is a chemical compound with the molecular formula C5H11F2NO2S . It has a molecular weight of 187.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . The InChI code for this compound is 1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Kinetic Model for Perfluorinated Sulfonic Acids Decomposition
A detailed kinetic model has been constructed for the decomposition of perfluorinated sulfonic acids, including analogues like 3,3-Difluoropentane-1-sulfonamide. This model is crucial for understanding the thermal decomposition of these compounds at elevated temperatures, relevant to scenarios like open fires and incineration of materials laden with perfluoroalkyl compounds. The model helps in predicting temperature-dependent profiles for a large array of perfluoroalkyl acyl fluorides and short perfluorinated cuts, providing insights into their environmental fate under pyrolytic conditions (Altarawneh, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on microbial degradation of polyfluoroalkyl chemicals, which may include derivatives of this compound, has provided valuable insights into environmental biodegradability. Studies carried out with microbial culture, activated sludge, soil, and sediment have updated our understanding of quantitative and qualitative relationships between precursors and perfluoroalkyl acids, identifying microbial degradation pathways and potential for defluorination (Liu & Mejia Avendaño, 2013).
Applications of Triflamides and Triflimides
Triflamides, including derivatives related to this compound, have found extensive use as reagents, efficient catalysts, or additives in numerous reactions due to their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties. This review highlights the synthesis and application of N-trifluoromethanesulfonyl derivatives across organic chemistry, medicine, biochemistry, catalysis, and agriculture, underscoring the versatility of these compounds (Moskalik & Astakhova, 2022).
Lewis Acid Catalyzed Annulations
The Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, providing corresponding cyclopentene sulfonamides, demonstrates the potential of this compound and its derivatives in synthesizing complex organic structures. This process highlights the compound's utility in organic synthesis, offering a pathway to cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
Environmental Exposure and Toxicity
Studies on perfluorinated sulfonamides in indoor and outdoor air and indoor dust have revealed their widespread presence, indicating significant environmental exposure. Understanding the occurrence, partitioning, and human exposure to these compounds is essential for assessing their environmental impact and potential health risks (Shoeib et al., 2005).
Mechanism of Action
While the specific mechanism of action for 3,3-Difluoropentane-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition prevents the bacteria from synthesizing nucleic acids, thus inhibiting their replication .
Future Directions
While specific future directions for 3,3-Difluoropentane-1-sulfonamide are not available, there is ongoing research into the properties and applications of fluorinated surfactants, which includes compounds like this compound . This research is exploring the unique properties of these compounds and their potential uses in various industries .
properties
IUPAC Name |
3,3-difluoropentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEPIWPANIXINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCS(=O)(=O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)


![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)









![3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645379.png)